4-(2,4-dioxo-3-phenylimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,4-dioxo-3-phenylimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research indicates significant interest in the synthesis of heterocyclic compounds derived from structural analogs similar to the specified compound for various medicinal purposes. For instance, the study by Patel et al. (2012) focuses on creating novel thiazolidinone derivatives with antimicrobial activity against a range of bacteria and fungi. This demonstrates the compound's potential as a scaffold for developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).
Antimicrobial and Antifungal Applications
Further research emphasizes the synthesis of novel compounds with significant antimicrobial and antifungal properties. Alhameed et al. (2019) synthesized thiazolidine-2,4-dione carboxamide and amino acid derivatives, showcasing weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, highlighting the potential of such compounds in treating infections (Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, & Albericio, 2019).
Cardiotonic Agents
The synthesis and modification of phenylpiperazino moiety in thiazolidine derivatives have been explored for cardiotonic activities. Nate et al. (1987) reported on the structure-activity relationships of such compounds, providing insights into their potential as cardiotonic agents, which could lead to new treatments for heart conditions (Nate, Watanabe, Matsuki, Inoue, Ohtsuka, Sekine, Oda, Honma, Ishida, & Kanno, 1987).
Antipsychotic Agents
Investigations into heterocyclic carboxamides as potential antipsychotic agents show the importance of structural analogs in developing treatments for psychiatric disorders. Norman et al. (1996) prepared and evaluated heterocyclic analogues of 1192U90 for their binding to dopamine and serotonin receptors, indicating the role of such compounds in creating new antipsychotic medications (Norman, Navas, Thompson, & Rigdon, 1996).
Antibacterial Activity
Pancechowska-Ksepko et al. (2008) synthesized new 4-phenylpiperazine derivatives with heterocyclic systems aiming at antibacterial agents. Their research revealed compounds with high antimicrobial activity towards anaerobes, contributing to the development of novel antibacterial treatments (Pancechowska-Ksepko, Spalińska, Foks, Kędzia, Wierzbowska, Kwapisz, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2008).
Properties
IUPAC Name |
4-(2,4-dioxo-3-phenylimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c25-18-14-23(20(27)24(18)16-5-2-1-3-6-16)15-8-10-22(11-9-15)19(26)21-13-17-7-4-12-28-17/h1-7,12,15H,8-11,13-14H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOQNCKKQGKDRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.